2-Amino-5-chloro-4-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLREPGGNOEDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-chloro-4-methoxybenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 2-Amino-5-chloro-4-methoxybenzoic acid (CAS RN: 79025-82-4). Due to the limited availability of comprehensive experimental data for this specific isomer, this document also includes a comparative analysis of its more extensively characterized isomer, 4-Amino-5-chloro-2-methoxybenzoic acid (CAS RN: 7206-70-4), to provide a broader context for researchers in the field. This guide synthesizes available data from commercial suppliers and chemical databases, highlighting the known properties and identifying areas where further experimental characterization is required.

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for the development of novel therapeutic agents and functional materials. The strategic placement of functional groups on the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. This compound, with its distinct substitution pattern, presents a unique profile for potential applications. However, a comprehensive understanding of its fundamental physicochemical properties is a prerequisite for its effective utilization in research and development. This guide aims to consolidate the currently available information for this compound, while also leveraging data from a closely related isomer to provide a more complete scientific picture.

Physicochemical Properties of this compound

Publicly available, experimentally determined physicochemical data for this compound is notably sparse. The information that is consistently reported across chemical supplier databases is summarized below.

Structural and General Properties

The fundamental structural and identifying information for this compound is well-established.

| Property | Value | Source(s) |

| CAS Number | 79025-82-4 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₃ | [2] |

| Molecular Weight | 201.61 g/mol | [2] |

| SMILES | COC1=C(C=C(C(=C1)N)C(=O)O)Cl | [2] |

| Purity | Typically >97% or 98% | [4][5] |

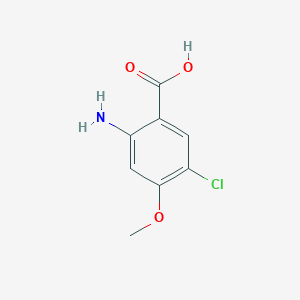

Chemical Structure:

Caption: 2D structure of this compound.

Known Biological Activity

Comparative Analysis: The Isomer 4-Amino-5-chloro-2-methoxybenzoic acid

In stark contrast to the limited data for the 2-amino isomer, a wealth of information is available for 4-Amino-5-chloro-2-methoxybenzoic acid. This data is presented here to provide a comparative framework for researchers.

Physicochemical Properties of 4-Amino-5-chloro-2-methoxybenzoic acid

| Property | Value | Source(s) |

| CAS Number | 7206-70-4 | [6] |

| Molecular Formula | C₈H₈ClNO₃ | [7] |

| Molecular Weight | 201.61 g/mol | [7] |

| Melting Point | 206 - 210 °C | [6] |

| Appearance | Beige solid | [6] |

| Autoignition Temperature | 530 °C / 986 °F | [7] |

Spectral Data for 4-Amino-5-chloro-2-methoxybenzoic acid

Extensive spectral data is available for the 4-amino isomer, providing a reference for the characterization of the 2-amino isomer. This includes ¹H NMR, ¹³C NMR, IR, and mass spectrometry data[8][9][10].

Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid

A documented synthesis method for 4-Amino-5-chloro-2-methoxybenzoic acid involves a multi-step process starting from p-aminosalicylic acid[11]. The general workflow is as follows:

References

- 1. 2-Amino-5-chloro-4-methoxy-benzoic acid | 79025-82-4 [chemicalbook.com]

- 2. 2-Amino-5-chloro-4-methoxy-benzoic acid | 79025-82-4 | EDA02582 [biosynth.com]

- 3. 79025-82-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. cacheby.com [cacheby.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum [chemicalbook.com]

- 9. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) MS [m.chemicalbook.com]

- 11. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

2-Amino-5-chloro-4-methoxybenzoic acid CAS number lookup

An In-Depth Technical Guide to 2-Amino-5-chloro-4-methoxybenzoic Acid

Introduction

This compound, identified by the CAS number 79025-82-4, is a polysubstituted aromatic compound that has garnered interest within the scientific community.[1][2] Its unique arrangement of amino, chloro, and methoxy functional groups on a benzoic acid scaffold makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials.[3] The strategic placement of these substituents allows for a multitude of chemical modifications, enabling researchers to fine-tune the molecule's properties for specific biological targets.[3] This guide provides a comprehensive overview of the technical aspects of this compound, including its synthesis, potential applications in drug discovery, and essential analytical and safety protocols. The aminobenzoic acid framework is a cornerstone in the development of a wide array of bioactive compounds, and this particular derivative presents a unique platform for further exploration.[3][4]

Physicochemical Properties and Specifications

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 79025-82-4 | [1][2] |

| Molecular Formula | C₈H₈ClNO₃ | [2] |

| Molecular Weight | 201.61 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | COC1=C(C=C(C(=C1)N)C(=O)O)Cl | [2] |

Synthesis and Manufacturing

Below is a generalized, hypothetical experimental protocol for the synthesis of a substituted aminobenzoic acid, which could be adapted for the target molecule.

Experimental Protocol: Synthesis via Reduction of a Nitrobenzoic Acid Precursor

-

Reaction Setup : To a solution of the corresponding 5-chloro-4-methoxy-2-nitrobenzoic acid in ethanol, add freshly activated Raney nickel.[5]

-

Hydrogenation : Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.[5]

-

Work-up : Upon completion of the reaction, filter the solution through celite to remove the catalyst.[5]

-

Isolation : Concentrate the filtrate under reduced pressure to yield the crude product.[5]

-

Purification : Recrystallize the crude product from a suitable solvent system to obtain the purified this compound.

Note: This is a generalized procedure and would require optimization for the specific target molecule.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Substituted aminobenzoic acids are a well-established class of scaffolds in medicinal chemistry.[3][4] The unique combination of functional groups in this compound makes it an attractive starting point for the development of novel therapeutic agents.

Research has indicated that this compound exhibits a blood pressure-lowering effect when administered orally to rats.[2] This suggests its potential as a lead compound for the development of new antihypertensive drugs. The mechanism of action is thought to involve its hydrolysis by carboxylesterase to active metabolites.[2]

Furthermore, the structural isomer, 4-Amino-5-chloro-2-methoxybenzoic acid, has been extensively studied for its interaction with serotonin receptors. Esters derived from this isomer have been shown to be potent agonists and antagonists for the 5-HT4 receptor, which is implicated in various gastrointestinal and central nervous system disorders.[6][7] This highlights the potential for this compound derivatives to also modulate important biological pathways.

Caption: Proposed mechanism of action for this compound.

Analytical and Quality Control Protocols

To ensure the purity and identity of this compound, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), delivered isocratically or as a gradient.

-

Standard Preparation : Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation : Dissolve the sample in the mobile phase to a concentration that falls within the calibration range.

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min

-

Injection Volume : 10 µL

-

UV Detection Wavelength : Determined by the UV spectrum of the compound, typically at its lambda max.

-

Column Temperature : Ambient or controlled (e.g., 30 °C).

-

-

Data Analysis : Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for related aminobenzoic acid derivatives should be followed.

-

Handling : Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10] Avoid breathing dust and use in a well-ventilated area.[8][9][10] Wash hands thoroughly after handling.[8][9][10]

-

First Aid :

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]

Conclusion

This compound is a valuable chemical intermediate with demonstrated potential in the field of medicinal chemistry. Its unique substitution pattern provides a foundation for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in the development of antihypertensive agents. Further research into the synthesis, biological activity, and structure-activity relationships of compounds derived from this scaffold is warranted and holds promise for the discovery of novel drug candidates.

References

- 1. 79025-82-4|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Amino-5-chloro-4-methoxy-benzoic acid | 79025-82-4 | EDA02582 [biosynth.com]

- 3. This compound | 79025-82-4 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-5-chloro-4-methoxybenzoic acid

Abstract: This technical guide provides a comprehensive examination of the molecular structure of 2-Amino-5-chloro-4-methoxybenzoic acid (CAS No. 79025-82-4). As a substituted anthranilic acid derivative, this compound possesses a unique arrangement of functional groups that dictate its chemical behavior, spectroscopic signature, and potential biological activity. This document moves beyond a simple recitation of data, offering in-depth analysis of the molecule's architecture, a validated workflow for its structural elucidation using modern spectroscopic techniques, and insights into its physicochemical properties. The methodologies and interpretations presented herein are designed for researchers, chemists, and drug development professionals who require a robust understanding of this molecule for synthesis, characterization, or application development.

Chemical Identity and Nomenclature

Unambiguous identification is the foundation of all chemical research. This compound is a polysubstituted benzene derivative with a specific substitution pattern that is critical to its function. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 79025-82-4 | [1][2] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C(=C1)N)C(=O)O)Cl | [1] |

| InChIKey | UDLWJRJHSHVPGS-UHFFFAOYSA-N | [3] |

Below is a two-dimensional representation of the molecular structure, highlighting the spatial arrangement of its constituent functional groups on the benzene ring.

Caption: 2D structure of this compound.

Core Molecular Architecture and Substituent Effects

The structure is built upon a benzoic acid framework. The properties and reactivity of the molecule are profoundly influenced by the interplay of the four substituents on the aromatic ring:

-

Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution and is a meta-director. Its acidity is modulated by the other substituents.

-

Amino (-NH₂): A powerful electron-donating group (EDG) that activates the ring, particularly at the ortho and para positions. Its basicity is reduced by the adjacent electron-withdrawing carboxyl group.

-

Methoxy (-OCH₃): Another strong electron-donating group that activates the ring, also directing ortho and para.

-

Chloro (-Cl): This group exhibits a dual nature. It is electron-withdrawing via induction but electron-donating via resonance. Overall, it deactivates the ring but is still considered an ortho/para director.

The combined electronic effects of these groups create a unique electron density map across the aromatic ring, influencing the molecule's spectroscopic properties, acidity, basicity, and potential for intermolecular interactions such as hydrogen bonding.

Spectroscopic Characterization: A Validating Workflow

Confirming the molecular structure of a synthesized or isolated compound requires a multi-faceted analytical approach. No single technique is sufficient; instead, a combination of mass spectrometry and spectroscopy provides a self-validating system where the results from each analysis corroborate the others.

Caption: Workflow for the spectroscopic validation of molecular structure.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is the first essential step. It provides the exact molecular weight and, with high resolution, the elemental formula. For this molecule, it offers a unique validation point due to the presence of a chlorine atom.

Experimental Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Analyze the resulting spectrum for the molecular ion and its isotopic pattern.

Expected Data & Interpretation:

| Ion Mode | Expected Ion | m/z (approx.) | Key Feature & Causality |

| Negative | [M-H]⁻ | 200.01 | Deprotonation of the acidic carboxylic acid group. |

| Positive | [M+H]⁺ | 202.03 | Protonation of the basic amino group. |

| Both | Isotopic Pattern | M and M+2 peaks | The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in two distinct peaks separated by 2 Da, with an intensity ratio of approximately 3:1. This is a definitive indicator of a single chlorine atom in the molecule. |

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Assignment |

| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) | A pair of bands is expected for the symmetric and asymmetric stretching of the N-H bonds. |

| 3300 - 2500 | O-H stretch | Carboxylic Acid (-COOH) | A very broad band due to strong hydrogen bonding. |

| ~1700 | C=O stretch | Carboxylic Acid (-COOH) | A strong, sharp absorption characteristic of a carbonyl group. |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Multiple sharp bands indicating the presence of the benzene ring. |

| ~1250 | C-O stretch | Aryl Ether (-OCH₃) | Asymmetric C-O-C stretching. |

| 850 - 550 | C-Cl stretch | Aryl Halide (-Cl) | Confirms the presence of the carbon-chlorine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the same for carbon atoms.

Experimental Protocol (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which can exchange with the acidic and amine protons).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H spectrum using standard parameters (e.g., 400 MHz, 16 scans).

-

Acquire a broadband proton-decoupled ¹³C spectrum (e.g., 100 MHz, 1024 scans).

-

Process the data (Fourier transform, phase correction, and baseline correction).

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~12-13 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| ~7.5 | Singlet | 1H | Ar-H (pos. 6) | This proton is ortho to the activating -NH₂ group but also adjacent to the C-COOH. |

| ~6.8 | Singlet | 1H | Ar-H (pos. 3) | This proton is ortho to the activating -NH₂ and para to the activating -OCH₃, making it highly shielded. |

| ~5.5 | Broad Singlet | 2H | -NH₂ | Amine protons are exchangeable and appear as a broad signal. |

| ~3.8 | Singlet | 3H | -OCH₃ | Methoxy protons are singlets and typically appear in this region. |

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Assignment |

| ~168 | C=O | Carboxylic acid carbonyl carbon. |

| ~155 | C-O | Aromatic carbon attached to the methoxy group (C4). |

| ~145 | C-N | Aromatic carbon attached to the amino group (C2). |

| ~130 | C-H | Aromatic methine carbon (C6). |

| ~120 | C-Cl | Aromatic carbon attached to the chlorine (C5). |

| ~115 | C-COOH | Aromatic carbon attached to the carboxyl group (C1). |

| ~100 | C-H | Aromatic methine carbon (C3), highly shielded by adjacent EDGs. |

| ~56 | -OCH₃ | Methoxy carbon. |

Biological Context and Potential Applications

While comprehensive biological data for this specific isomer is limited, one source indicates it demonstrates a blood pressure-lowering effect in rats when administered orally.[1] The broader class of substituted anthranilic acids is well-represented in medicinal chemistry. For example, the closely related isomer 4-Amino-5-chloro-2-methoxybenzoic acid is a known 5-HT4 receptor agonist with applications in treating obesity and diabetes.[4] This suggests that this compound could be a valuable scaffold or intermediate for developing novel therapeutic agents, warranting further investigation into its pharmacological profile.

Conclusion

The molecular structure of this compound is defined by a unique substitution pattern on a benzoic acid core. Its identity and purity can be rigorously confirmed through a logical workflow employing mass spectrometry, IR spectroscopy, and NMR spectroscopy. Each technique provides complementary data points that, when combined, create an unambiguous and validated structural assignment. The electronic interplay of its functional groups governs its chemical properties and provides a foundation for its observed biological activity, marking it as a compound of interest for further research in medicinal and materials chemistry.

References

- 1. 2-Amino-5-chloro-4-methoxy-benzoic acid | 79025-82-4 | EDA02582 [biosynth.com]

- 2. 79025-82-4|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Amino-5-hydroxy-4-methoxybenzoic acid | C8H9NO4 | CID 19807028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]

The Multifaceted Biological Activities of 2-Amino-5-chloro-4-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of 2-Amino-5-chloro-4-methoxybenzoic acid. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the scientific literature, offering insights into the therapeutic potential of this chemical scaffold. We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action across various biological targets, including the serotonin and dopamine systems, cancer-related pathways, and microbial and inflammatory processes.

Introduction: The Versatile Scaffold of this compound

The substituted benzoic acid motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a wide array of therapeutic agents. Within this class, this compound and its analogs have emerged as a particularly fruitful area of investigation. The specific arrangement of the amino, chloro, and methoxy substituents on the benzene ring imparts unique physicochemical properties that enable these molecules to interact with a variety of biological targets with high affinity and specificity. This guide will delve into the key biological activities that have been identified for derivatives of this core structure.

Modulation of Serotonin and Dopamine Receptors: Implications for Neurological and Gastrointestinal Disorders

Derivatives of this compound have shown significant promise as modulators of key neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. This activity opens up therapeutic possibilities for a range of central nervous system and gastrointestinal disorders.

Potent Agonism and Antagonism at 5-HT4 Receptors

A notable area of research has been the development of ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid as potent modulators of the 5-HT4 receptor.[1][2] These receptors are primarily located in the gastrointestinal tract and the central nervous system, and their activation is associated with prokinetic effects in the gut.

Several synthesized benzoate derivatives have demonstrated nanomolar affinity for 5-HT4 receptors.[1][2] Interestingly, while some derivatives act as potent agonists, others exhibit partial agonism or even antagonism, highlighting the subtle influence of structural modifications on the pharmacological profile.[1][2] For instance, the introduction of two methyl groups on a piperidine ring within the derivative structure can dramatically shift the compound from an agonist to an antagonist.[1][2]

Dual Antagonism of Dopamine D2 and Serotonin 5-HT3 Receptors

In the quest for more effective antiemetic agents, researchers have explored the potential of benzamide derivatives of 4-amino-5-chloro-2-methoxybenzoic acid as dual antagonists of dopamine D2 and serotonin 5-HT3 receptors.[3] This dual-targeting approach is based on the well-established roles of both receptor systems in the chemoreceptor trigger zone and the gastrointestinal tract, which are critical in the emetic reflex. A number of these benzamide derivatives have been synthesized and have shown promising binding affinities for both D2 and 5-HT3 receptors, suggesting their potential as broad-spectrum antiemetics.[3]

Anticancer Potential: Targeting Key Pathways in Oncology

While direct studies on the anticancer activity of this compound derivatives are emerging, research on structurally related compounds provides compelling evidence for their potential in oncology. The primary focus has been on the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Derivatives of 4-amino-3-chlorobenzoate esters have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key therapeutic target in various cancers.[4] Some of these compounds have demonstrated potent cytotoxic effects against cancer cell lines and have shown significant inhibitory activity against the EGFR tyrosine kinase.[4] This suggests that the this compound scaffold could be a valuable starting point for the design of novel EGFR inhibitors.

General Antitumor Activity

Further supporting the anticancer potential of this class of compounds, pyrimidine derivatives of 2-amino-N-methoxybenzamide have been synthesized and have exhibited promising antitumor activities.[5] These findings, although on a slightly modified core structure, underscore the potential of amino-methoxy-substituted benzamides in the development of new anticancer agents.

Antimicrobial and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their effects on the central nervous system and cancer, derivatives of the this compound scaffold have also demonstrated promising antimicrobial and anti-inflammatory properties.

Antimicrobial and Antimycobacterial Effects

The inherent antimicrobial potential of benzoic acid derivatives has been extended to more complex structures. For example, sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid moiety have been synthesized and evaluated for their activity against a range of bacteria and mycobacteria.[6] Furthermore, chalcone derivatives containing a methoxy amino structure have also shown potential as antimicrobial agents.[7] These studies suggest that the this compound core could be a valuable template for the development of novel anti-infective agents.

Anti-inflammatory Properties

The anti-inflammatory potential of this scaffold has been explored through the investigation of related benzoic acid derivatives. Some of these compounds have been shown to inhibit the production of nitric oxide (NO) in cellular models of inflammation.[4] Moreover, a derivative of 4-amino-2-hydroxybenzoic acid has been reported to exert anti-inflammatory effects in microglial cells by inhibiting the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[8][9] These findings highlight the potential of these compounds in treating inflammatory conditions.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences.[10][11][12] A general understanding of these synthetic routes is crucial for researchers looking to explore this chemical space.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Generalized workflow for the synthesis and biological evaluation of derivatives.

Signaling Pathway Visualization

The anti-inflammatory effects of some related benzoic acid derivatives have been linked to the inhibition of the MAPK and NF-κB signaling pathways. The following diagram illustrates this proposed mechanism.

Caption: Proposed anti-inflammatory mechanism via MAPK and NF-κB pathway inhibition.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative derivatives.

| Derivative Class | Target | Activity | Potency (IC50/Ki) | Reference |

| Benzoate Esters | 5-HT4 Receptor | Agonist/Antagonist | Nanomolar range | [1][2] |

| Benzamides | Dopamine D2 / 5-HT3 Receptors | Dual Antagonist | Varies | [3] |

| 4-Amino-3-chloro Benzoate Esters | EGFR | Inhibitor | Micromolar range | [4] |

| Sulfonamides | Bacteria/Mycobacteria | Antimicrobial | Varies | [6] |

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. The diverse biological activities, ranging from neurotransmitter receptor modulation to anticancer, antimicrobial, and anti-inflammatory effects, highlight the significant therapeutic potential of this chemical class. Future research should focus on optimizing the potency and selectivity of these compounds for specific biological targets, as well as elucidating their detailed mechanisms of action. Structure-activity relationship studies will be crucial in guiding the design of next-generation derivatives with improved pharmacological profiles. The continued exploration of this scaffold is likely to yield novel drug candidates for a variety of human diseases.

References

- 1. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. 829. Sporidesmins. Part IV. The synthesis of 2-amino-5-chloro-3,4-dimethoxybenzoic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-5-chloro-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-4-methoxybenzoic acid, a substituted anthranilic acid derivative. Due to the limited availability of specific literature for this particular isomer (CAS 79025-82-4), this document combines available data with well-established chemical principles to offer a scientifically grounded resource. Insights from closely related isomers and analogous reactions are utilized to present a complete picture, with all assumptions and proposed methodologies clearly stated. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring an amino group, a chloro substituent, and a methoxy group on the benzoic acid backbone, makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The strategic placement of these functional groups offers multiple reaction sites for derivatization, enabling the construction of diverse molecular architectures. While specific research on this isomer is not extensive, the foundational aminobenzoic acid scaffold is a key component in a wide array of bioactive compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 79025-82-4 | [2] |

| Molecular Formula | C₈H₈ClNO₃ | [2] |

| Molecular Weight | 201.61 g/mol | [2] |

| SMILES | COC1=C(C=C(C(=C1)N)C(=O)O)Cl | [2] |

| Appearance | (Predicted) White to off-white solid | - |

| Solubility | (Predicted) Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. The presence of the chloro group may increase water solubility compared to its non-chlorinated analog.[2] | - |

Synthesis of this compound: A Proposed Pathway

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Proposed Protocol:

Step 1: Synthesis of 5-Chloro-4-methoxyanthranilic acid from 4-Methoxyanthranilic acid

This step involves the electrophilic aromatic substitution of 4-methoxyanthranilic acid using sulfuryl chloride as the chlorinating agent. The methoxy and amino groups are ortho-, para-directing, and the chloro group is expected to add to the position ortho to the amino group and meta to the methoxy and carboxylic acid groups, which is the C5 position.

-

Materials:

-

4-Methoxyanthranilic acid

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 4-methoxyanthranilic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride in anhydrous DCM dropwise to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-chloro-4-methoxyanthranilic acid.

-

Note: 5-chloro-4-methoxyanthranilic acid is a structural isomer of the target compound, this compound. The nomenclature "anthranilic acid" implies the 2-amino substitution pattern. Therefore, 5-chloro-4-methoxyanthranilic acid is another name for this compound.

Analytical Characterization

Due to the scarcity of published analytical data for this compound (CAS 79025-82-4), the following characterization data is based on predictions and data from closely related isomers. Researchers should perform their own analytical characterization for confirmation.

| Technique | Predicted/Analogous Data |

| ¹H NMR | Predicted shifts (in ppm, relative to TMS) would likely show two singlets in the aromatic region, a singlet for the methoxy protons, and a broad singlet for the amino protons. |

| ¹³C NMR | Predicted shifts would show eight distinct carbon signals, including those for the carboxylic acid, the aromatic carbons, and the methoxy carbon. |

| IR Spectroscopy | Expected characteristic peaks (in cm⁻¹) would include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 201, with a characteristic M+2 peak at m/z 203 due to the presence of the chlorine-37 isotope. |

Applications and Biological Activity

Potential Applications:

As a substituted anthranilic acid, this compound holds potential as a key intermediate in the synthesis of various high-value molecules:

-

Pharmaceuticals: Anthranilic acid derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory agents, diuretics, and anticonvulsants. The specific substitution pattern of this molecule could be exploited to synthesize novel drug candidates.

-

Agrochemicals: Substituted benzoic acids are used in the development of herbicides and pesticides.[1]

-

Materials Science: The aromatic structure and functional groups could be utilized in the synthesis of specialty polymers and dyes.[1]

Known Biological Activity:

Limited information is available on the specific biological activity of this compound. One source suggests it may have a blood pressure-lowering effect in rats and may also reduce blood lactic acid levels.[2] However, this information requires further validation through rigorous pharmacological studies.

It is important to distinguish this compound from its more studied isomer, 4-Amino-5-chloro-2-methoxybenzoic acid, which is a known metabolite of the prokinetic agent metoclopramide and has been extensively studied as a potent 5-HT4 receptor agonist.[3][4]

Safety and Handling

Hazard Identification (based on analogous compounds):

-

Health Hazards: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

GHS Pictograms:

-

GHS07: Exclamation mark

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if working in a poorly ventilated area.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Conclusion

This compound is a chemical compound with potential for a variety of applications, particularly as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While specific literature on this isomer is limited, this guide provides a comprehensive overview based on available data and established chemical principles. The proposed synthesis and characterization information should serve as a valuable starting point for researchers. Further investigation into the synthesis, properties, and biological activity of this compound is warranted to fully explore its potential.

References

- 1. This compound | 79025-82-4 | Benchchem [benchchem.com]

- 2. 2-Amino-5-chloro-4-methoxy-benzoic acid | 79025-82-4 | EDA02582 [biosynth.com]

- 3. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Amino-5-chloro-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-4-methoxybenzoic acid (CAS No. 79025-82-4), a polysubstituted aromatic compound with potential applications in medicinal chemistry. Due to the limited specific historical and synthetic data available in the public domain for this particular isomer, this guide synthesizes information from analogous chemical structures and established principles of organic chemistry to present a robust technical resource. The guide covers the known physicochemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential biological significance. This document is intended to serve as a foundational reference for researchers and professionals in drug discovery and chemical development.

Introduction and Physicochemical Properties

This compound is a substituted benzoic acid derivative. The arrangement of its functional groups—an amino group, a chloro group, a methoxy group, and a carboxylic acid group—on the benzene ring makes it a molecule of interest in the synthesis of more complex chemical entities. While historical records detailing its initial discovery and development are scarce, its structural motifs are common in pharmacologically active compounds.

The aminobenzoic acid scaffold is a key component in a wide array of bioactive compounds. The specific combination of electron-donating (amino, methoxy) and electron-withdrawing (chloro, carboxyl) groups on the aromatic ring of this compound suggests a nuanced chemical reactivity and potential for diverse biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 79025-82-4 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈ClNO₃ | [1][2][4] |

| Molecular Weight | 201.61 g/mol | [1][2] |

| IUPAC Name | This compound | |

| SMILES | COC1=C(C=C(C(=C1)N)C(=O)O)Cl | [1] |

| Appearance | Solid (predicted) | |

| Storage | Sealed in dry, room temperature | [2] |

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the functional groups in a strategic manner, leading to a readily available starting material.

Caption: Retrosynthetic pathway for this compound.

Proposed Forward Synthesis Workflow

The forward synthesis is designed to control the regioselectivity of the substitutions, leveraging the directing effects of the substituents on the aromatic ring.

Caption: Proposed forward synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-methoxytoluene

-

Rationale: The methoxy group is an ortho-, para-director. Chlorination of 3-methoxytoluene is expected to yield a mixture of isomers. The desired 4-chloro-3-methoxytoluene can be separated from other isomers by chromatography.

-

Procedure:

-

To a solution of 3-methoxytoluene (1.0 eq) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 4-Chloro-3-methoxytoluene.

-

Step 2: Synthesis of 4-Chloro-5-methoxy-2-nitrotoluene

-

Rationale: The methoxy group is a strong activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Nitration will preferentially occur at the position ortho to the methoxy group and para to the chloro group.

-

Procedure:

-

To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add 4-Chloro-3-methoxytoluene (1.0 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.

-

Dry the solid to obtain 4-Chloro-5-methoxy-2-nitrotoluene.

-

Step 3: Synthesis of 5-Chloro-4-methoxy-2-nitrobenzoic acid

-

Rationale: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

-

Procedure:

-

Suspend 4-Chloro-5-methoxy-2-nitrotoluene (1.0 eq) in a mixture of water and pyridine.

-

Heat the mixture to reflux and add a solution of potassium permanganate (3.0-4.0 eq) in water portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Wash the manganese dioxide cake with hot water.

-

Combine the filtrates and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 5-Chloro-4-methoxy-2-nitrobenzoic acid.

-

Step 4: Synthesis of this compound

-

Rationale: The nitro group is reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation or using a metal in acidic conditions.

-

Procedure (Method A: Catalytic Hydrogenation):

-

Dissolve 5-Chloro-4-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

-

-

Procedure (Method B: Metal/Acid Reduction):

-

To a mixture of 5-Chloro-4-methoxy-2-nitrobenzoic acid (1.0 eq) in ethanol and water, add iron powder (excess) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and filter through Celite.

-

Concentrate the filtrate, and adjust the pH to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Potential Applications and Biological Significance

While specific research on the biological activity of this compound is limited, some preliminary information suggests its potential in pharmacology.

-

Hypotensive Effects: One source indicates that this compound exhibits a blood pressure-lowering effect when administered orally to rats.[1] It is suggested that the active form is hydrolyzed by carboxylesterase.[1] This points towards its potential as a pro-drug and a lead compound for the development of antihypertensive agents.

-

Metabolic Effects: The same source mentions that it reduces the level of lactic acid in the blood, hinting at a possible role in modulating metabolic pathways.[1]

-

Building Block for Drug Discovery: As a polysubstituted aromatic compound, it serves as a valuable intermediate for the synthesis of more complex molecules.[6] The amino and carboxylic acid groups provide handles for further chemical modifications, allowing for the creation of libraries of compounds for screening against various biological targets.[6] Its structural similarity to other pharmacologically active aminobenzoic acids suggests potential for its derivatives to exhibit a range of activities, including anti-inflammatory or antimicrobial properties.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. While its documented history is sparse, its chemical structure provides a foundation for significant potential in medicinal chemistry and materials science. The proposed synthesis offers a viable route for its preparation, enabling further investigation into its properties and applications. The preliminary data on its biological activity warrants more in-depth studies to elucidate its mechanism of action and therapeutic potential. This guide serves as a starting point for researchers looking to explore the chemistry and biological significance of this and related substituted aminobenzoic acids.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

Unlocking the Potential of 2-Amino-5-chloro-4-methoxybenzoic Acid: A Technical Guide for Advanced Research

Foreword: Beyond the Catalog Entry

In the vast landscape of chemical building blocks, many compounds remain underexplored, their potential confined to a catalog number and a basic chemical structure. 2-Amino-5-chloro-4-methoxybenzoic acid is one such molecule. While its isomer, 4-amino-5-chloro-2-methoxybenzoic acid, has been investigated for its role in developing potent 5-HT4 receptor agonists and antagonists, the titular compound remains largely in the shadows.[1][2] This guide is predicated on the principle that novel molecular architecture, even in subtle isomeric forms, can unlock new frontiers in science. As a substituted anthranilic acid, its inherent reactivity and structural motifs suggest significant, yet untapped, potential across medicinal chemistry, heterocyclic synthesis, and materials science.[3][4][5][6] This document serves as a technical roadmap for researchers, scientists, and drug development professionals, aiming to illuminate the most promising research avenues for this versatile chemical entity.

Core Molecular Attributes and Synthetic Considerations

Before delving into prospective research, a foundational understanding of the molecule's characteristics is paramount.

Physicochemical Profile

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₃ | [7] |

| Molecular Weight | 201.61 g/mol | [7] |

| Appearance | White to pale yellow solid | [8] |

| Melting Point | Approx. 208 °C | [9] |

| Key Functional Groups | Amine, Carboxylic Acid, Methoxy, Chloro |

The molecule's structure, featuring both a nucleophilic amine and an electrophilic carboxylic acid, makes it an excellent candidate for a variety of chemical transformations. The electron-donating methoxy and amino groups, contrasted with the electron-withdrawing chloro group, create a unique electronic environment on the aromatic ring, influencing its reactivity in electrophilic substitution and cyclization reactions.

Established Synthetic Routes

While multiple proprietary methods may exist, a common approach to synthesizing substituted aminobenzoic acids involves multi-step processes starting from more common precursors. For instance, a plausible route could be adapted from the synthesis of its isomer, which involves the methylation and subsequent chlorination of a p-aminosalicylic acid precursor.[10] A patented method for a related compound involves the chlorination of 4-amino-2-methoxybenzoic acid using iodobenzene dichloride.[11] These established procedures provide a solid foundation for obtaining the necessary quantities of the starting material for the research avenues proposed herein.

Research Avenue I: Medicinal Chemistry - A Scaffold for Kinase Inhibitors

Rationale: The anthranilic acid core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs. The specific substitution pattern of this compound, with its strategically placed hydrogen bond donors and acceptors, makes it an intriguing starting point for the design of enzyme inhibitors, particularly protein kinase inhibitors. Many successful kinase inhibitors feature a core aromatic or heterocyclic system from which various side chains are appended to interact with the ATP-binding pocket. The amino group can be readily derivatized to form amides, while the carboxylic acid can be converted to esters or amides, allowing for the systematic exploration of chemical space around the core scaffold.

Proposed Research Workflow

A logical and efficient workflow for exploring this potential is outlined below. This workflow integrates computational and experimental approaches to maximize the probability of identifying bioactive compounds.

References

- 1. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Item - Synthesis of heterocycles from anthranilic acid and its derivatives - Karolinska Institutet - Figshare [openarchive.ki.se]

- 5. Synthesis of heterocycles from anthranilic acid and its derivatives [diva-portal.org]

- 6. The Chemistry of Anthranilic Acid | Bentham Science [eurekaselect.com]

- 7. 2-Amino-5-chloro-4-methoxy-benzoic acid | 79025-82-4 | EDA02582 [biosynth.com]

- 8. 4-Amino-5-chloro-2-methoxybenzoic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]

- 10. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Guide to the Spectroscopic Characterization of Amino-chloro-methoxybenzoic Acid Isomers

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating Isomeric Ambiguity in Spectroscopic Analysis

In the realm of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit distinct biological activities and physical properties. This guide focuses on the spectroscopic characterization of a substituted benzoic acid, a common scaffold in medicinal chemistry. The primary subject of this investigation is 2-Amino-5-chloro-4-methoxybenzoic acid (CAS 79025-82-4) . However, a comprehensive search of publicly available spectroscopic databases reveals a significant lack of experimental data for this specific isomer.

Conversely, extensive data is available for its structural isomer, 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) . From a scientific standpoint, this presents a valuable opportunity. By thoroughly analyzing the spectroscopic data of the well-documented isomer, we can establish a robust analytical framework. This framework will then allow us to predict, with a high degree of confidence, the spectroscopic characteristics of the lesser-known 2-amino isomer.

This guide will, therefore, serve a dual purpose. It will provide a detailed analysis of the experimental spectroscopic data for 4-Amino-5-chloro-2-methoxybenzoic acid and use this as a foundation to offer expert insights into the anticipated spectral features of this compound. This comparative approach is designed to equip researchers with the necessary tools to differentiate between these isomers and confidently identify them in their own work.

Molecular Structures and Isomeric Differences

The key to understanding the differing spectroscopic signatures of these two compounds lies in the placement of the amino and methoxy groups on the benzene ring.

The electronic environment of each proton and carbon atom is unique in each isomer, which will directly influence their respective NMR spectra. Similarly, the vibrational modes and mass spectral fragmentation patterns will show subtle but measurable differences.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for determining the substitution pattern on a benzene ring. The chemical shifts of the aromatic protons are highly sensitive to the electronic effects (both inductive and resonance) of the substituents.

Experimental Protocol for ¹H NMR

A typical protocol for acquiring a ¹H NMR spectrum of a similar compound would involve:

-

Sample Preparation: Dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons (like the carboxylic acid and amine protons) as it allows for their observation.

-

Instrumentation: Using a high-field NMR spectrometer, such as a Bruker Avance 300 MHz or 400 MHz instrument.

-

Data Acquisition: Acquiring the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Analysis of 4-Amino-5-chloro-2-methoxybenzoic acid

The ¹H NMR spectrum of this isomer is expected to show two distinct singlets in the aromatic region, a singlet for the methoxy protons, and broad signals for the amine and carboxylic acid protons.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | ~7.5 | Singlet | 1H |

| Aromatic H | ~6.4 | Singlet | 1H |

| -OCH₃ | ~3.9 | Singlet | 3H |

| -NH₂ | Broad, variable | Singlet (broad) | 2H |

| -COOH | Broad, variable | Singlet (broad) | 1H |

-

Causality: The two aromatic protons are on carbons 3 and 6. They are not adjacent and therefore appear as singlets. The proton at C6 is deshielded by the adjacent carboxylic acid group, while the proton at C3 is shielded by the ortho-amino group, leading to the significant difference in their chemical shifts.

Anticipated ¹H NMR Spectrum of this compound

For this isomer, we would also expect two aromatic singlets. However, their chemical shifts would differ due to the change in substituent positions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (H-6) | ~7.7 | Singlet | 1H |

| Aromatic H (H-3) | ~6.8 | Singlet | 1H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| -NH₂ | Broad, variable | Singlet (broad) | 2H |

| -COOH | Broad, variable | Singlet (broad) | 1H |

-

Expertise & Experience: In this arrangement, the proton at C-6 is deshielded by the ortho-carboxylic acid group. The proton at C-3 is shielded by the ortho-amino group and the para-methoxy group. This would likely result in a different separation of the two aromatic singlets compared to the 4-amino isomer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

Experimental Protocol for ¹³C NMR

The sample preparation and instrumentation are similar to that for ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Analysis of 4-Amino-5-chloro-2-methoxybenzoic acid

The ¹³C NMR spectrum of this isomer will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| -COOH | ~168 |

| C-O (aromatic) | ~158 |

| C-N (aromatic) | ~148 |

| C-Cl (aromatic) | ~115 |

| C-H (aromatic) | ~130 |

| C-H (aromatic) | ~100 |

| C (quaternary) | ~112 |

| -OCH₃ | ~56 |

-

Causality: The chemical shifts are determined by the substituents. The carboxylic carbon is the most deshielded. The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms have characteristic chemical shifts.

Anticipated ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of the 2-amino isomer will also show eight signals, but the chemical shifts of the aromatic carbons will be different due to the altered substitution pattern.

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | ~169 |

| C-O (aromatic) | ~155 |

| C-N (aromatic) | ~150 |

| C-Cl (aromatic) | ~118 |

| C-H (aromatic) | ~132 |

| C-H (aromatic) | ~105 |

| C (quaternary) | ~110 |

| -OCH₃ | ~55 |

-

Expertise & Experience: The relative positions of the quaternary carbon signals (C-1, C-2, C-4, C-5) will be the most telling difference between the two isomers. Predicting the exact shifts requires computational modeling or a reference standard, but the pattern of shifts will be unique to the 2-amino substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is simply placed on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Analysis of Key IR Absorptions

The IR spectra of both isomers are expected to be very similar, as they contain the same functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH (carboxylic acid) | O-H stretch (H-bonded) | 3300 - 2500 (broad) |

| -NH₂ | N-H stretch | 3500 - 3300 (two bands) |

| C=O (carboxylic acid) | C=O stretch | 1700 - 1650 |

| C=C (aromatic) | C=C stretch | 1600 - 1450 |

| C-O (aryl ether) | C-O stretch | 1275 - 1200 |

| C-Cl | C-Cl stretch | 800 - 600 |

-

Trustworthiness: The presence of a broad absorption in the 3300-2500 cm⁻¹ range is a strong indicator of the carboxylic acid's hydrogen-bonded O-H stretch. The two distinct peaks for the N-H stretch are characteristic of a primary amine. The exact positions of the C-H bending vibrations in the "fingerprint region" (below 1500 cm⁻¹) would be unique to each isomer's substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly into the ion source, or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small molecules.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

Analysis of Fragmentation Pattern

The molecular ion peak [M]⁺ for both isomers will be at m/z 201 (for ³⁵Cl) and 203 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

A plausible fragmentation pathway for 4-Amino-5-chloro-2-methoxybenzoic acid is outlined below. The fragmentation for the 2-amino isomer would be very similar.

-

Expertise & Experience: The most common initial fragmentations for benzoic acids are the loss of a hydroxyl radical (•OH) to form an acylium ion, or the loss of the entire carboxyl group (•COOH). Loss of a methyl radical (•CH₃) from the methoxy group is also a likely fragmentation pathway.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene ring is the primary chromophore in these compounds.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths (typically 200-400 nm).

Anticipated UV-Vis Absorption

Substituted benzoic acids typically show two main absorption bands:

-

An intense band around 200-230 nm (the E-band).

-

A less intense band around 250-290 nm (the B-band).

The positions of the amino and methoxy groups, which are strong auxochromes, will cause a bathochromic (red) shift of these bands to longer wavelengths. The exact λ_max values would differ slightly between the two isomers due to the different substitution patterns affecting the electronic transitions of the benzene ring. For the 2-amino isomer, the greater conjugation between the amino and carboxylic acid groups might lead to a more significant red shift compared to the 4-amino isomer.

Conclusion: A Framework for Isomer Differentiation

Methodological & Application

Application Notes and Protocols for 2-Amino-5-chloro-4-methoxybenzoic acid

Abstract

This document provides a comprehensive technical guide for the utilization of 2-Amino-5-chloro-4-methoxybenzoic acid in research and development settings. We delve into its role as a versatile chemical intermediate for the synthesis of novel heterocyclic compounds and outline a detailed protocol for the investigation of its potential anti-inflammatory properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the synthetic utility and biological potential of this compound.

Introduction: A Versatile Scaffolding for Chemical Innovation

This compound is a substituted anthranilic acid derivative poised for significant utility in synthetic and medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amine, a carboxylic acid for amide bond formation or as a directing group, and specific chloro and methoxy substitutions on the aromatic ring—makes it an attractive starting material for constructing complex molecular architectures. While its direct biological activities are not extensively documented, one study has indicated a potential blood pressure-lowering effect in rats[1]. The true value of this compound, however, lies in its potential as a foundational building block for creating novel compounds with diverse therapeutic applications. This guide will, therefore, focus on two primary applications: its use in heterocyclic synthesis and a proposed protocol to screen for anti-inflammatory activity, a common therapeutic area for anthranilic acid derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its effective use in experimental settings. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| CAS Number | 79025-82-4 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 206 °C (decomposes) | [2] |

| SMILES | COC1=C(C=C(C(=C1)N)C(=O)O)Cl | [1] |

Safety and Handling

Proper safety precautions are paramount when handling any chemical compound. This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Application in Heterocyclic Synthesis: A Protocol for the Synthesis of a Novel Benzoxazinone Derivative

The ortho-amino benzoic acid motif is a classical precursor for the synthesis of various fused heterocyclic systems, which are prevalent in many marketed drugs. This protocol details a representative synthesis of a benzoxazinone derivative, a scaffold known for its diverse biological activities. This specific protocol is an adaptation of established methods for similar substrates.

Experimental Rationale

The cyclization of an anthranilic acid with an anhydride is a robust and widely used method for the formation of benzoxazinones. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. Subsequent dehydration leads to the formation of the heterocyclic ring. The choice of acetic anhydride in this protocol is illustrative; other anhydrides can be used to introduce different substituents at the 2-position of the benzoxazinone ring, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Workflow for Benzoxazinone Synthesis

Caption: Synthetic workflow for a benzoxazinone derivative.

Step-by-Step Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.02 g, 10 mmol).

-

Reagent Addition: Add acetic anhydride (5.1 g, 50 mmol) and a catalytic amount of pyridine (0.5 mL).

-

Reaction Conditions: Heat the mixture to reflux (approximately 120°C) and maintain for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1). The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.

-

Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and pyridine.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C.

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the pure benzoxazinone derivative.

-

Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Biological Screening: Protocol for In Vitro Anti-Inflammatory Activity Assay

Given that many anthranilic acid derivatives exhibit anti-inflammatory properties, it is logical to screen this compound for such activity[3]. This protocol describes an in vitro assay to determine the compound's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Scientific Rationale

RAW 264.7 macrophages are a widely used cell line for studying inflammation. When stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, these cells produce pro-inflammatory mediators, including nitric oxide (NO), through the induction of inducible nitric oxide synthase (iNOS). The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. A reduction in nitrite concentration in the presence of the test compound indicates potential anti-inflammatory activity. It is also crucial to assess the cytotoxicity of the compound to ensure that the observed reduction in NO is not due to cell death. The MTT assay is a standard method for evaluating cell viability.

Workflow for Anti-inflammatory and Cytotoxicity Screening

Caption: Workflow for in vitro anti-inflammatory screening.

Step-by-Step Protocol

Part A: Nitric Oxide Inhibition Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

-

Treatment: Remove the old medium and add 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone). Pre-incubate for 1-2 hours.

-

Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.

Part B: Cell Viability (MTT) Assay

-

MTT Addition: After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

-

Incubation: Incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Expected Results and Interpretation

The results of the anti-inflammatory assay can be presented in a table and a dose-response curve can be generated to determine the IC₅₀ value (the concentration at which 50% of NO production is inhibited).